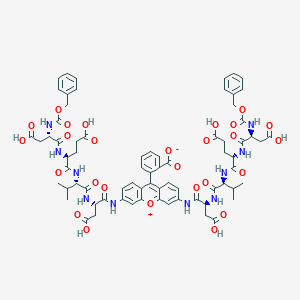
2-Octylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylzinc bromide (2-OZB) is an organozinc compound used in a variety of synthetic reactions and laboratory experiments. It is a white, crystalline solid with a molecular weight of 248.13 g/mol. 2-OZB is soluble in polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and is insoluble in non-polar solvents. It has a melting point of 131-132°C, and is stable under normal conditions of storage and use.
Mecanismo De Acción
2-Octylzinc bromide, 0.50 M in THF acts as a Lewis acid catalyst in organic reactions. It facilitates the formation of covalent bonds between molecules, allowing for the formation of new molecules and compounds. It also acts as a nucleophile, allowing it to react with electrophiles and form new covalent bonds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Octylzinc bromide, 0.50 M in THF has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, has a high boiling point, and is soluble in polar solvents. Additionally, it is a highly efficient catalyst, allowing for the rapid synthesis of a variety of organic compounds. However, it is also highly reactive and can cause unwanted side reactions.
Direcciones Futuras
Future research on 2-Octylzinc bromide, 0.50 M in THF could focus on improving its efficiency as a catalyst, as well as exploring its potential applications in other fields. Additionally, further research could be conducted on its potential toxicity and carcinogenicity. Finally, further research could be conducted on its potential applications in the fields of nanotechnology, material science, and biochemistry.
Métodos De Síntesis
2-Octylzinc bromide, 0.50 M in THF is synthesized by reacting octyl bromide with zinc metal in THF. The reaction is conducted at room temperature and is completed in approximately 30 minutes. The resulting product is a white, crystalline solid that can be isolated by filtration or recrystallization.
Aplicaciones Científicas De Investigación
2-Octylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications, including organic synthesis, material science, biochemistry, and nanotechnology. It is used as a reagent in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used as a catalyst in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction.
Propiedades
IUPAC Name |
bromozinc(1+);octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZSCTWHHRJEAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














